 
                        Scientific Field: Medicinal Chemistry
Summary: Indole derivatives are significant heterocyclic systems in natural products and drugs.
Results: Indole derivatives, both natural and synthetic, show various biologically vital properties.
Scientific Field: Organic Chemistry
Results: The Suzuki cross-coupling reaction has been used to synthesize a series of novel pyridine derivatives.
Scientific Field: Pharmaceutical Chemistry
Summary: Sulfa pyridine is a drug used against bacterial and viral infections.
Results: Sulfa pyridine has been used effectively in the treatment of bacterial and viral infections.
Summary: The compound is used as a building block for the β-alanine moiety of an αvβ3 antagonist.
Results: The synthesized αvβ3 antagonist has potential therapeutic applications.
Scientific Field: Quantum Chemistry and Medicinal Chemistry
Summary: This compound has been used in quantum mechanical investigations and biological activity studies.
Results: The study found that these pyridine derivatives have potential as chiral dopants for liquid crystals.
Scientific Field: Inorganic Chemistry
Summary: This compound has been used in the synthesis of [HNC 6 H 6 OH] 2 [Cu (NC 5 H 5) 4 (NbOF 5) 2 ].
Results: The synthesized compound showed protein kinase inhibitory action at nanomolar levels.
Methyl 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylate is a chemical compound with the molecular formula C9H10BrNO2. It features a pyridine ring substituted with a bromine atom, a hydroxyl group, and a carboxylate ester, making it a versatile scaffold in organic synthesis and medicinal chemistry. The compound exhibits a molecular weight of approximately 244.09 g/mol and has distinct physical properties, including a melting point of 113°C and a boiling point of 263°C. Its solubility in water is limited, which is typical for many organic compounds with hydrophobic characteristics .
The synthesis of methyl 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylate typically involves bromination reactions. One common method employs N-bromosuccinimide as the brominating agent on 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester. This reaction is initiated by free radicals, leading to the formation of the brominated product.
Another approach utilizes 2-bromo-6-methylpyridine as a starting material, showcasing the compound's versatility in synthetic pathways. The compound can also participate in various electrophilic aromatic substitution reactions due to the presence of the hydroxyl group, which can serve as an activating group.
Methyl 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylate exhibits notable biological activities, particularly in its interactions with specific enzymes. It has been shown to influence cellular signaling pathways by modulating key enzymes such as 3-hydroxy-2-methylpyridinecarboxylate dioxygenase. This enzyme plays a critical role in the metabolism of vitamin B6 and other related compounds .
The compound's ability to inhibit or activate specific kinases can lead to significant changes in gene expression and cellular metabolism, indicating its potential as a therapeutic agent. Additionally, it has been implicated in various metabolic pathways, influencing both transport and distribution within cells.
The synthesis methods for methyl 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylate include:
These methods highlight the compound's synthetic flexibility and its utility in organic chemistry.
Methyl 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylate finds applications primarily in:
Its unique structure allows it to be used in various research contexts, particularly those involving pyridine derivatives .
Studies have shown that methyl 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylate interacts with several biological targets:
These interactions suggest potential therapeutic applications, especially in conditions related to metabolic dysregulation .
Several compounds share structural similarities with methyl 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylate. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features | 
|---|---|---|
| Methyl 5-Bromo-6-Hydroxy-Pyridine-3-Carboxylate | C9H10BrNO2 | Contains both hydroxyl and carboxylate groups | 
| 5-Bromo-6-Hydroxy-Pyridine-3-Carboxylic Acid | C8H8BrNO3 | Lacks methyl ester functionality | 
| Methyl 6-Hydroxy-Pyridine-3-Carboxylate | C8H9NO3 | Does not contain bromine; different reactivity | 
| Ethyl 5-Bromo-6-Hydroxy-Pyridine-3-Carboxylate | C10H12BrNO3 | Ethyl instead of methyl; alters lipophilicity | 
Methyl 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylate stands out due to its combination of functional groups that enhance its reactivity and potential biological activity .
X-ray crystallographic analysis provides fundamental insights into the solid-state structure and intermolecular interactions of methyl 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylate. Based on comprehensive studies of related bromopyridine derivatives, several key structural features can be elucidated [1] [2] [3].
The compound likely crystallizes in a monoclinic crystal system, as observed in structurally similar bromopyridine derivatives such as 2-bromo-5-methylpyridine and 3-bromopyridine N-oxide [1] [2]. The molecular structure exhibits a planar pyridine ring with substituents positioned to minimize steric hindrance while maximizing favorable intermolecular interactions [4] [5].
Crystal Packing Characteristics
The crystal packing of methyl 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylate is dominated by multiple types of intermolecular interactions that stabilize the three-dimensional structure. Primary among these are hydrogen bonding networks involving the hydroxyl group at position 6 and the carboxylate ester functionality at position 3 [5] [6]. The hydroxyl group serves as both hydrogen bond donor and acceptor, forming O-H···N interactions with the pyridine nitrogen atoms of adjacent molecules [7] [8].
The crystal structure exhibits characteristic herringbone packing patterns commonly observed in bromopyridine derivatives [2] [3]. In 3-bromopyridine N-oxide, the herringbone pattern displays a plane-plane angle of 66.69 degrees, creating distinctive layer-to-layer distances of approximately 3.4 Å with systematic shifts of 1.7 Å [2]. Similar packing arrangements are anticipated for methyl 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylate, with the additional stabilization provided by ester carbonyl interactions.
Intermolecular Interaction Networks
The bromine substituent at position 5 participates in halogen bonding interactions, as evidenced in related structures where Br···Br distances of approximately 4.0 Å indicate weak but significant intermolecular contacts [9] [2]. These halogen bonds complement the hydrogen bonding networks and contribute to the overall crystal stability [10] [11].
The methyl ester group introduces additional complexity through C-H···O weak hydrogen bonds and dipole-dipole interactions [6]. These secondary interactions, while individually weak (1-3 kcal/mol), collectively contribute significantly to crystal cohesion [6]. The carboxylate oxygen atoms serve as hydrogen bond acceptors, forming networks with both the hydroxyl proton and aromatic C-H donors from neighboring molecules [12] [6].
Molecular Orientation and Symmetry
The asymmetric unit likely contains one molecule, with crystallographic symmetry generating the complete crystal structure through translation and rotation operations [1] [13]. The planar nature of the pyridine ring system facilitates π-π stacking interactions between parallel molecules, with typical centroid-to-centroid distances of 3.4-3.6 Å [14] [15].
The substituent pattern creates a molecular dipole moment that influences crystal packing through electrostatic interactions [16] [17]. Density functional theory calculations indicate that the presence of both electron-withdrawing (bromo, ester) and electron-donating (hydroxy, methyl) groups creates regions of positive and negative electrostatic potential that direct intermolecular assembly [18] [16].
Density functional theory calculations provide comprehensive insights into the electronic structure and properties of methyl 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylate. The B3LYP functional with 6-31G(d,p) and 6-311++G(d,p) basis sets has proven most effective for analyzing pyridine derivatives with mixed substituent patterns [18] [16] [17].
Frontier Molecular Orbital Analysis
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies reveal critical information about the compound's reactivity and electronic character [18] [16]. For brominated hydroxypyridine derivatives, HOMO energies typically range from -6.0 to -7.5 eV, while LUMO energies fall between -1.0 to -2.5 eV [17] [16]. The presence of the bromine substituent lowers both HOMO and LUMO energies by approximately 0.3-0.5 eV compared to unsubstituted pyridine [16].
The HOMO-LUMO energy gap provides a measure of chemical reactivity and stability, with typical values for substituted pyridines ranging from 4.5 to 6.0 eV [16] [19]. The combination of electron-withdrawing and electron-donating substituents in methyl 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylate creates a moderate energy gap, indicating balanced reactivity characteristics [18] [17].
Charge Distribution and Electrostatic Properties
Natural bond orbital (NBO) analysis reveals the charge distribution across the molecular framework [18] [17]. The bromine atom carries a partial negative charge (-0.1 to -0.2 e), while the carbonyl carbon of the ester group exhibits significant positive character (+0.3 to +0.4 e) [17]. The pyridine nitrogen maintains its characteristic partial negative charge (-0.3 to -0.4 e), enhanced by the electron-donating hydroxyl group [16] [8].
Electrostatic potential surface mapping demonstrates regions of electron density variation that correlate with intermolecular interaction sites [18] [17]. The hydroxyl oxygen and pyridine nitrogen create negative potential regions that serve as hydrogen bond acceptors, while the aromatic hydrogens and ester carbon generate positive potential areas for complementary interactions [6] [20].
Dipole Moment and Polarizability
The molecular dipole moment serves as a key indicator of polarity and intermolecular interaction strength [16] [17]. Substituted pyridines typically exhibit dipole moments ranging from 2.0 to 5.0 Debye, with hydroxyl and ester substituents contributing significant dipolar character [16]. The dipole moment vector orientation influences crystal packing preferences and solubility characteristics [17].
Molecular polarizability calculations indicate the compound's response to external electric fields and provide insights into van der Waals interactions [19]. The polarizability tensor components reveal anisotropic electronic distribution, with enhanced polarizability along the pyridine ring plane due to the delocalized π-electron system [19].
Vibrational Frequency Analysis
Harmonic frequency calculations validate the optimized geometry as a true minimum on the potential energy surface and predict infrared and Raman spectroscopic properties [17] [21]. The carbonyl stretch of the ester group appears around 1650-1700 cm⁻¹, while the hydroxyl stretch occurs in the 3200-3500 cm⁻¹ region [17] [14]. Pyridine ring vibrations manifest as characteristic peaks between 1400-1600 cm⁻¹ [17] [22].
The calculated vibrational frequencies show excellent correlation with experimental spectra when scaled by standard correction factors (0.96-0.98 for B3LYP calculations) [17] [21]. This agreement validates the computational methodology and provides confidence in other calculated properties [18] [16].
The hydrogen bonding networks in methyl 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylate play crucial roles in determining both solid-state structure and solution behavior. The compound's multiple hydrogen bonding sites create complex interaction patterns that influence tautomeric equilibria and molecular recognition processes [8] [23] [24].
Primary Hydrogen Bonding Motifs
The hydroxyl group at position 6 participates in strong O-H···N hydrogen bonds with the pyridine nitrogen of neighboring molecules [7] [8]. These interactions typically exhibit bond distances of 2.7-3.0 Å and bond angles of 150-175°, with stabilization energies of 3-6 kcal/mol [8] [25]. The linearity and strength of these hydrogen bonds significantly influence crystal packing arrangements [6].
The carboxylate ester oxygen atoms serve as hydrogen bond acceptors for both strong O-H···O interactions and weaker C-H···O contacts [12] [6]. Intermolecular O-H···O hydrogen bonds involving the hydroxyl group and ester carbonyl exhibit distances of 2.5-2.8 Å with energies of 4-7 kcal/mol [8]. These interactions create chain-like structures that propagate through the crystal lattice [5].
Cooperative Hydrogen Bonding Effects
The presence of multiple hydrogen bonding sites leads to cooperative effects that enhance individual interaction strengths [20] [6]. Computational studies on pyridine derivatives demonstrate that simultaneous hydrogen bonds strengthen individual C-H···O interactions by approximately 20% [6]. This cooperativity arises from polarization effects that increase the electrostatic character of each hydrogen bond [20].
Secondary interactions include aromatic C-H···O contacts between pyridine ring hydrogens and ester oxygen atoms [6]. While individually weak (1-2.5 kcal/mol), these interactions are numerous and contribute significantly to crystal stability [6]. The preferred geometry for these interactions is bifurcated rather than linear, with stabilization energies favoring non-linear arrangements [6].
Tautomeric Equilibria and Proton Transfer
Methyl 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylate exhibits potential for tautomeric behavior involving proton transfer between the hydroxyl group and pyridine nitrogen [24] [8] [26]. The keto-enol tautomerism characteristic of hydroxypyridines creates equilibria between the hydroxypyridine form and the corresponding pyridone structure [26] [27].
In solution, the tautomeric preference depends strongly on solvent polarity and hydrogen bonding capability [8] [28]. Polar protic solvents favor the pyridone tautomer through stabilization of the carbonyl group, while non-polar solvents prefer the hydroxypyridine form [26] [28]. The energy difference between tautomers typically ranges from 2-8 kcal/mol, depending on substituent effects [24] [27].
Intramolecular Hydrogen Bonding
The proximity of the hydroxyl group at position 6 and the carboxylate ester at position 3 enables potential intramolecular hydrogen bonding [24] [29]. This interaction can stabilize specific conformations and influence tautomeric preferences [29]. The intramolecular O-H···O contact, when geometrically feasible, exhibits distances of 2.4-2.7 Å and provides 3-5 kcal/mol of stabilization [24].
The formation of intramolecular hydrogen bonds competes with intermolecular interactions and affects crystal packing efficiency [24] [23]. Computational studies indicate that intramolecular hydrogen bonding reduces the availability of the hydroxyl group for intermolecular contacts, thereby influencing the overall hydrogen bonding network topology [8] [29].
Influence on Physical Properties
The extensive hydrogen bonding networks directly impact the compound's physical properties, including melting point, solubility, and thermal stability [23] [5]. Strong intermolecular hydrogen bonds elevate melting points and reduce volatility, while the balance between hydrophilic (hydroxyl, ester) and hydrophobic (methyl, bromo) groups determines solubility characteristics .